molecular formula C23H20N2O2 B3546854 2-[(3-cyanophenyl)methoxy]-N-(2,3-dimethylphenyl)benzamide

2-[(3-cyanophenyl)methoxy]-N-(2,3-dimethylphenyl)benzamide

Cat. No.: B3546854
M. Wt: 356.4 g/mol
InChI Key: OFHYIUXZAHFECU-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds . They are found in various natural products in organic chemistry . These compounds have been widely used in medical, industrial, biological, and potential drug industries .


Synthesis Analysis

Benzamide compounds can be synthesized starting from benzoic acid or its derivatives and amine derivatives . The obtained products are usually purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of benzamides is based on a benzene ring attached to a carboxamide group . The specific structure of “2-[(3-cyanobenzyl)oxy]-N-(2,3-dimethylphenyl)benzamide” would include additional functional groups attached to the benzene ring.

Future Directions

The future directions for research on a specific compound would depend on its properties and potential applications. Benzamides have been used in a wide range of applications, including drug discovery , suggesting that new benzamides could also have interesting and useful properties.

Properties

IUPAC Name

2-[(3-cyanophenyl)methoxy]-N-(2,3-dimethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-16-7-5-11-21(17(16)2)25-23(26)20-10-3-4-12-22(20)27-15-19-9-6-8-18(13-19)14-24/h3-13H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHYIUXZAHFECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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